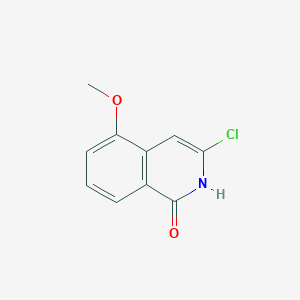

3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

3-chloro-5-methoxy-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-7(8)5-9(11)12-10(6)13/h2-5H,1H3,(H,12,13) |

InChI Key |

PWJYFMPMNIYTGR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(NC2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Rhodium(II)- and Palladium(0)-Mediated Cascade Reactions

A tandem Rh(II)/Pd(0) catalytic system enables the synthesis of 3-chloro-5-methoxy-1,2-dihydroisoquinolin-1-one from N-sulfonyl-1,2,3-triazole precursors. The protocol involves:

-

Triazole Synthesis : Copper-catalyzed cycloaddition of acetylene derivatives with sulfonyl azides at −78°C in tetrahydrofuran (THF), yielding triazole intermediates.

-

Rh(II)-Catalyzed Ring Expansion : Rh₂(TMA)₄ (4 mol%) in toluene at 120°C induces α-imino carbene formation, facilitating C–H insertion to generate a dihydroisoquinolinone scaffold.

-

Pd(0)-Mediated Functionalization : Subsequent treatment with Pd₂(dba)₃·CHCl₃ (2.5 mol%) and Xantphos (5.5 mol%) at 60°C introduces the methoxy group via Suzuki–Miyaura coupling with arylboronic acids.

Optimization Data :

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Rh₂(TMA)₄ + Pd/Xantphos | 120 → 60 | 5 | 45 |

| Pd/P(4-MeOPh)₃ | 90 | 4 | 53 |

This method achieves moderate yields but requires strict anhydrous conditions and rapid purification to prevent decomposition.

Imine–Homophthalic Anhydride Cyclocondensation

Two-Step Synthesis from Aromatic Aldehydes

A scalable route involves imine formation followed by annulation with homophthalic anhydride:

-

Imine Synthesis : Reaction of 5-methoxy-2-chlorobenzaldehyde with methylamine in dichloromethane (DCM) over 24 hours, catalyzed by anhydrous Na₂SO₄.

-

Cyclocondensation : Refluxing the imine with homophthalic anhydride in toluene for 6 hours, yielding the dihydroisoquinolinone core.

Representative Yields :

| Starting Aldehyde | Amine | Yield (%) |

|---|---|---|

| 5-Methoxy-2-chlorobenzaldehyde | Methylamine | 72 |

| 3-Chloro-4-methoxybenzaldehyde | Benzylamine | 65 |

This method favors electron-deficient aldehydes, with chloro substituents enhancing cyclization efficiency.

Halogenation of Methoxy-Substituted Isoquinolinones

Late-Stage Chlorination Using N-Chlorosuccinimide (NCS)

Direct chlorination at position 3 is achieved via radical or electrophilic pathways:

-

Substrate Preparation : 5-Methoxy-1,2-dihydroisoquinolin-1-one is synthesized via Friedel–Crafts acylation of 3-methoxyphenethylamine.

-

Chlorination : Treatment with NCS (1.2 equiv) in dimethylformamide (DMF) at 20°C for 48 hours, affording the 3-chloro derivative in 68% yield.

Selectivity Data :

| Halogenating Agent | Positional Preference | Yield (%) |

|---|---|---|

| NCS | C3 > C4 | 68 |

| NBS | C4 > C3 | 54 |

Electron-donating methoxy groups direct electrophilic chlorination to the para position (C3).

Nucleophilic Aromatic Substitution (SNAr)

Displacement of Activated Leaving Groups

A nitro group at position 3 is replaced by chloride under mild conditions:

-

Nitro Precursor Synthesis : Nitration of 5-methoxy-1,2-dihydroisoquinolin-1-one using HNO₃/H₂SO₄ at 0°C.

-

Chloride Introduction : Heating the nitro compound with NaCl in dimethylacetamide (DMAc) at 100°C for 12 hours (83% yield).

Reaction Conditions :

-

Solvent: DMAc

-

Temperature: 100°C

-

Time: 12 hours

This method avoids harsh chlorinating agents but requires pre-functionalization with electron-withdrawing groups.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| Rh/Pd Catalysis | Tandem functionalization | Sensitivity to moisture | 45–53 |

| Imine Cyclocondensation | Scalable, one-pot | Limited to activated aldehydes | 65–72 |

| Late-Stage Chlorination | Direct functionalization | Regioselectivity challenges | 54–68 |

| SNAr | High yields | Multi-step synthesis | 83 |

The imine cyclocondensation route offers the best balance of yield and scalability, while SNAr provides the highest efficiency for late-stage diversification .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinolinone derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Introduction of different substituents at various positions on the ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents, etc.

Major Products

The major products formed from these reactions include various substituted isoquinolinones, which can have different functional groups introduced at specific positions on the ring.

Scientific Research Applications

Neuroprotective Properties

Neurodegenerative Disorders

Research indicates that derivatives of 3-chloro-5-methoxy-1,2-dihydroisoquinolin-1-one exhibit neuroprotective effects against oxidative stress and neurotoxicity, which are critical in conditions such as Parkinson's disease and Alzheimer's disease. For instance, compounds derived from this framework have shown promise in inhibiting monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. These compounds demonstrated significant antioxidant activity and the ability to protect neuronal cells from damage induced by hydrogen peroxide and other oxidative agents .

Case Study: Parkinson's Disease

In a study focusing on the treatment of Parkinson's disease, compounds similar to this compound were found to improve motor functions and cognitive symptoms in animal models. The research highlighted that these compounds could serve as positive allosteric modulators of dopamine receptors, potentially offering a new avenue for therapy where traditional dopaminergic treatments are inadequate .

Antidepressant Activity

Potential Antidepressant Effects

The compound has been investigated for its antidepressant properties. In silico screening and subsequent biological assessments revealed that certain derivatives could reduce immobility time in forced swim tests, indicating potential antidepressant-like effects. These findings suggest that this compound may influence neurotransmitter systems involved in mood regulation .

Cancer Research

Cytotoxicity Against Cancer Cells

Studies have also explored the cytotoxic effects of this compound on various cancer cell lines, including pancreatic cancer. The compound exhibited selective toxicity towards aggressive cancer cells while sparing normal cells, indicating its potential as a targeted cancer therapeutic. The mechanism of action appears to involve modulation of sigma receptors, which are implicated in cancer cell proliferation and survival .

Synthesis and Pharmaceutical Compositions

Pharmaceutical Formulations

The synthesis of this compound allows for the development of pharmaceutical compositions aimed at treating neurological disorders and cancer. These formulations can be combined with other therapeutic agents to enhance efficacy and reduce side effects associated with monotherapy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. It may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with Receptors: Affecting signal transduction pathways.

Disrupting Cellular Processes: Interfering with cellular functions such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one with structurally related dihydroisoquinolinone derivatives:

Substituent Effects on Physicochemical Properties

- Chloro vs. Bromo : The chloro group (smaller, less polarizable) at position 3 in the target compound may enhance membrane permeability compared to bromo analogs (e.g., 4-bromo-5-methoxy derivative, MW 256.08) .

- Methoxy vs. Alkyl Groups : The methoxy group (electron-donating) at position 5 could improve solubility in polar solvents relative to hydrophobic tert-butyl (C(CH₃)₃) substituents .

- Positional Effects : Substitutions at positions 3 and 5 (target compound) versus 4 and 5 (4-bromo-5-methoxy analog) may alter ring electronics, affecting reactivity in nucleophilic aromatic substitutions .

Biological Activity

3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10ClN1O2

- Molecular Weight : 213.65 g/mol

- CAS Number : 24634-02-4

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as neurotransmission and inflammation.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. The compound's efficacy varies based on concentration and the type of microorganism tested.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Neuroprotective Effects

Preliminary studies have shown that this compound may offer neuroprotective benefits. In vitro assays using neuronal cell lines (e.g., SH-SY5Y) demonstrated that it could protect against oxidative stress-induced cell death.

- Cell Viability : At concentrations of 10 µM, cell viability was increased by approximately 85% compared to control groups exposed to neurotoxic agents.

Study on Neuroprotection

In a study assessing the neuroprotective effects of this compound, researchers treated SH-SY5Y cells with the compound prior to exposure to amyloid-beta (Aβ) peptides. The results indicated:

- Reduction in Aβ-Induced Toxicity : The compound significantly reduced Aβ-induced cytotoxicity, suggesting potential applications in Alzheimer's disease therapy.

Study on Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of the compound against a panel of bacterial and fungal strains. The results highlighted its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic: What are the standard synthetic routes for 3-Chloro-5-methoxy-1,2-dihydroisoquinolin-1-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the isoquinolinone core. Key steps include halogenation (introduction of chlorine) and methoxylation. Reaction conditions (temperature, solvent choice, catalysts) are critical:

- Solvents : Dichloromethane or ethanol are common for their polarity and miscibility with intermediates .

- Catalysts : Acidic or basic catalysts may be employed to accelerate substitutions or cyclizations.

- Optimization : Reaction progress is monitored via TLC or HPLC, with purity assessed using column chromatography .

Basic: Which analytical techniques are essential for characterizing this compound?

Core techniques include:

- NMR Spectroscopy : For structural confirmation (e.g., distinguishing methoxy and chloro groups via H and C NMR) .

- IR Spectroscopy : To identify functional groups like carbonyl (C=O) and methoxy (C-O) stretches .

- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis .

Basic: How are initial biological activities (e.g., enzyme inhibition) evaluated?

- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination.

- Cell-based studies : Test cytotoxicity in cancer cell lines (e.g., MTT assay) .

- Controls : Include positive controls (known inhibitors) and vehicle controls to validate results .

Advanced: How can synthetic yields be improved while minimizing side reactions?

- Continuous flow synthesis : Enhances mixing and heat transfer, reducing byproducts .

- Machine learning : Predict optimal conditions (e.g., solvent ratios, temperature) using reaction databases .

- Purification : Employ advanced techniques like preparative HPLC or recrystallization for high-purity yields .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

- Meta-analysis : Compare assay conditions (e.g., pH, buffer composition) that may alter compound-receptor interactions .

- Structural analogs : Test derivatives to isolate the role of the chloro-methoxy substituents in activity .

- Dose-response curves : Re-evaluate IC values under standardized protocols to ensure reproducibility .

Advanced: What computational methods are used to predict binding mechanisms?

- Molecular docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to identify key binding residues .

- MD simulations : Assess stability of ligand-protein complexes over time (nanosecond-scale trajectories) .

- QSAR models : Correlate structural features (e.g., substituent electronegativity) with bioactivity .

Advanced: How to design experiments for studying metabolic stability?

- In vitro microsomal assays : Use liver microsomes (human/rat) to measure half-life and metabolite identification via LC-MS/MS .

- Isotope labeling : Introduce C or C at specific positions to track metabolic pathways .

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves (tested per EN 374) and eye protection to prevent exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents .

- Waste disposal : Segregate halogenated waste to avoid environmental contamination .

Advanced: How to address challenges in crystallizing this compound for X-ray studies?

- Solvent screening : Test mixtures (e.g., DCM/hexane) to optimize crystal growth .

- Temperature gradients : Slow cooling or vapor diffusion methods improve crystal quality .

- Synchrotron radiation : Use high-intensity X-rays for small or poorly diffracting crystals .

Advanced: What strategies validate the compound’s stability under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.